molecular formula C18H17F3N2O2 B2835814 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034472-29-0

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2835814
CAS No.: 2034472-29-0
M. Wt: 350.341
InChI Key: HOKATBYOQJJVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic small molecule characterized by a pyrrolidine core substituted with a pyridin-4-yloxy group at the 3-position and an ethanone moiety bearing a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-13(2-4-14)11-17(24)23-10-7-16(12-23)25-15-5-8-22-9-6-15/h1-6,8-9,16H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKATBYOQJJVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with a suitable nucleophile.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the incorporation of the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace halogen atoms or other leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.4 g/mol
  • IUPAC Name : 2-(4-(trifluoromethyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

The compound features a pyrrolidine ring substituted with a pyridine moiety and a trifluoromethyl phenyl group, contributing to its unique biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was synthesized and tested for its antiproliferative effects against various cancer cell lines. For instance, it demonstrated significant activity against colon cancer cell lines such as HCT-116 and HT-29, indicating its potential as a lead compound for developing new anticancer therapies .

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are critical enzymes in cellular signaling pathways. The compound has been investigated for its ability to inhibit PDEs, particularly PDE4, which is implicated in inflammatory diseases. Structure-activity relationship studies suggest that modifications to the pyridine and pyrrolidine moieties can enhance potency and selectivity against specific PDE isoforms .

Drug Development Potential

The compound has been identified as a promising candidate for drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes suggests potential for oral bioavailability, making it suitable for further clinical development .

Synthesis Techniques

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Alkylation of Pyridine Derivatives : This step is crucial for introducing the pyridine moiety into the pyrrolidine framework.
  • Formation of the Trifluoromethyl Phenyl Group : Utilizing trifluoromethylation techniques enhances the compound's biological activity.

These synthetic routes have been optimized to improve yield and reduce reaction times, making the process more efficient for scale-up production .

Case Studies and Research Findings

StudyFindings
Demonstrated significant PDE4 inhibition with low nanomolar potency in vitro.
Showed antiproliferative effects against HCT-116 and HT-29 cell lines with IC50 values in the low micromolar range.
Investigated pharmacokinetic properties indicating potential for oral administration with favorable absorption characteristics.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Inhibition : Pyridine-pyrrolidine hybrids (e.g., UDO) show potent CYP51 inhibition, suggesting the target compound may share similar mechanisms .
  • Antiproliferative Potential: Ethanones with sulfonylpiperazine moieties () exhibit activity against cancer cell lines, highlighting the importance of the CF₃ group in cytotoxicity .
  • Structural Optimization : Replacing pyrrolidine with piperazine (as in UDO) or introducing thione groups () modulates bioavailability and target engagement .

Biological Activity

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural combination of a pyrrolidine ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, which contributes to its biological activity. Research indicates that this compound interacts with various biological pathways, making it a subject of interest in pharmaceutical development.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

  • Chemical Formula : C18H20F3N2O2
  • Molecular Weight : 348.36 g/mol
  • Key Functional Groups :
    • Pyrrolidine ring
    • Pyridine moiety
    • Trifluoromethyl group

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Notable activities include:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory response. This suggests potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, which may be attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding Interactions : The compound likely binds to specific biomolecular targets, disrupting normal enzyme function and influencing various signaling pathways related to inflammation and neuroprotection .
  • Modulation of Kinase Activity : Evidence suggests that similar compounds can activate or inhibit kinases such as AKT and PKA, which play crucial roles in cell survival and metabolism .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine DerivativesContains a pyrrolidine ringAntimicrobial, anti-inflammatory
Pyridine DerivativesContains a pyridine ringAntimicrobial activity
BenzoylpiperazinesContains piperazine and benzene ringsGlyT1 inhibition

The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the efficacy and selectivity of the compound in biological applications.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests its potential utility in developing anti-inflammatory drugs.
  • Neuroprotection Research : Experimental models using organotypic hippocampal slices indicated that the compound could protect neurons from excitotoxicity induced by kainic acid, suggesting a role in neurodegenerative disease therapies .
  • Cancer Therapy Potential : Preliminary findings indicate that modifications to the structure may enhance cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties .

Q & A

Basic: What are the key structural features of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, and how do they influence its reactivity?

The compound contains a pyrrolidin-1-yl moiety linked to a pyridin-4-yloxy group at the 3-position, and a 4-(trifluoromethyl)phenyl ethanone substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and pyrrolidine rings contribute to hydrogen bonding and steric effects. The ketone group allows for nucleophilic additions or reductions. Structural analogs (e.g., in ) highlight the importance of substituent positioning for biological activity and synthetic flexibility .

Basic: What are common synthetic routes for this compound, and what critical steps require optimization?

A typical synthesis involves:

Bromination of a trifluoromethylphenyl precursor (e.g., 1-(3-(trifluoromethyl)phenyl)ethanone).

Cyclization with formamide to form heterocyclic intermediates.

Protection/deprotection steps (e.g., SEM groups in ) to control reactivity.

Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the pyridin-4-yloxy-pyrrolidine moiety (see ).
Key optimizations include catalyst selection (e.g., Pd(dppf)Cl₂ for coupling), solvent polarity, and temperature control to avoid side reactions .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Discrepancies often arise from conformational flexibility (e.g., rotational barriers in pyrrolidine rings) or solvent effects. Methodological solutions include:

  • Variable-temperature NMR to study dynamic processes (e.g., ).
  • DFT calculations with solvent models (e.g., PCM) to refine predicted shifts.
  • X-ray crystallography (if crystals are obtainable) to correlate solid-state and solution structures (as in ). Cross-referencing with analogs (e.g., ’s table) aids in assigning ambiguous peaks .

Advanced: What strategies are effective in improving the yield of the final coupling step?

Yield optimization strategies:

  • Pre-activation of intermediates : Use of boronic esters instead of acids in Suzuki couplings ( ).
  • Microwave-assisted synthesis : Reduces reaction time and byproducts (implied in ).
  • Catalyst screening : Pd(OAc)₂/XPhos systems may improve efficiency over Pd(dppf)Cl₂ ( ).
  • In-line purification : Employ flash chromatography or centrifugal partition chromatography ( ).

Basic: How is purity assessed, and what analytical techniques are prioritized?

  • HPLC-MS : Quantifies impurities >0.1% ( ).
  • ¹H/¹³C NMR : Detects residual solvents or stereoisomers (e.g., pyrrolidine ring conformers in ).
  • Elemental analysis : Validates stoichiometry, critical for trifluoromethyl-containing compounds ( ).
  • IR spectroscopy : Confirms functional groups (e.g., ketone C=O stretch ~1700 cm⁻¹) .

Advanced: What mechanistic insights explain the compound’s potential bioactivity (e.g., enzyme inhibition)?

The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while the pyridin-4-yloxy moiety may act as a hydrogen-bond acceptor. Analog studies ( ) suggest that similar compounds inhibit CDK9 or modulate cannabinoid receptors via allosteric interactions. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate binding hypotheses .

Basic: What are the stability considerations for storage and handling?

  • Light sensitivity : The trifluoromethylphenyl group may degrade under UV light; store in amber vials ( ).
  • Moisture : Hygroscopic pyrrolidine derivatives require desiccants ( ).
  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) is recommended ( ).

Advanced: How can structural analogs guide SAR studies for this compound?

lists analogs (e.g., 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one) with antimicrobial activity, suggesting:

  • Pyridine positioning : 4-substitution (vs. 2- or 3-) optimizes steric fit in target binding pockets.
  • Trifluoromethyl placement : Para-substitution on phenyl rings enhances potency over meta ().
  • Heterocycle swaps : Replacing pyrrolidine with piperidine () alters pharmacokinetics .

Advanced: What in silico tools are suitable for predicting ADMET properties?

  • ADMET Predictor™ or SwissADME : Estimates logP (critical for trifluoromethyl groups), CYP450 inhibition, and BBB permeability.
  • MetaCore™ : Maps biological pathways for off-target effects (e.g., ’s kinase inhibitors).
  • Molecular dynamics simulations : Assesses metabolic stability of the pyrrolidine ring () .

Basic: What safety precautions are essential during synthesis?

  • Toxic intermediates : Use of SEM-Cl ( ) requires fume hoods and PPE.
  • Flammable solvents : Dichloromethane and THF ( ) necessitate spark-proof equipment.
  • Waste disposal : Fluorinated byproducts (e.g., from trifluoromethyl groups) require specialized protocols ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.